molecular formula C10H6N2O4S B1581824 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt CAS No. 887-76-3

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt

Cat. No.: B1581824
CAS No.: 887-76-3
M. Wt: 250.23 g/mol
InChI Key: QHIBNGIZPPHJAT-UHFFFAOYSA-N
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Description

This compound is commonly used in medical, environmental, and industrial research. It is known for its unique chemical properties and reactivity, making it a valuable compound for various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt typically involves the diazotization of 2-hydroxy-4-sulfonaphthylamine. The process generally includes the following steps:

    Diazotization: The primary amine group of 2-hydroxy-4-sulfonaphthylamine is converted to a diazonium group using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C).

    Formation of Inner Salt: The diazonium salt formed is then stabilized to form the inner salt structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reagent concentrations to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can undergo azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions to facilitate the formation of azo compounds.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Halogenated naphthalenes, hydroxynaphthalenes, and aminonaphthalenes.

    Coupling Reactions: Azo dyes with various colors depending on the coupling partner.

    Reduction Reactions: 2-hydroxy-4-sulfonaphthylamine.

Scientific Research Applications

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.

    Biology: Employed in biochemical assays and as a labeling reagent for proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, including substitution, coupling, and reduction reactions. These reactions are facilitated by the presence of the sulfonic acid and hydroxyl groups, which enhance the compound’s solubility and reactivity in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenediazonium, 4-sulfo-, inner salt
  • 1-Naphthalenediazonium, 2-hydroxy-, inner salt
  • 1-Naphthalenediazonium, 2-sulfo-, inner salt

Uniqueness

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its reactivity and solubility. This combination of functional groups makes it particularly useful in the synthesis of azo dyes and other organic compounds. Additionally, its stability as an inner salt allows for easier handling and storage compared to other diazonium salts.

Properties

IUPAC Name

4-diazonio-3-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBNGIZPPHJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061266
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887-76-3
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 4,4'-azo-3-hydroxynaphthalene-1-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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